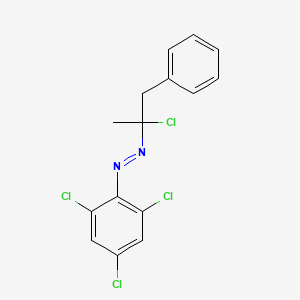
Diazene, (1-chloro-1-methyl-2-phenylethyl)(2,4,6-trichlorophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diazene, (1-chloro-1-methyl-2-phenylethyl)(2,4,6-trichlorophenyl)-, is a complex organic compound with the molecular formula C15H12Cl4N2 It is characterized by the presence of a diazene group (N=N) bonded to a chlorinated phenyl ring and a chlorinated methyl-phenylethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diazene, (1-chloro-1-methyl-2-phenylethyl)(2,4,6-trichlorophenyl)-, typically involves multiple steps:
Formation of the Diazene Group: The initial step involves the formation of the diazene group through the reaction of hydrazine with an appropriate chlorinated aromatic compound under controlled conditions.
Substitution Reactions: The chlorinated phenyl ring is introduced through a series of substitution reactions, where chlorine atoms are strategically added to the aromatic ring.
Coupling Reactions: The final step involves coupling the chlorinated phenyl ring with the chlorinated methyl-phenylethyl group, often using a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common to maintain consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Diazene, (1-chloro-1-methyl-2-phenylethyl)(2,4,6-trichlorophenyl)-, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the diazene group to amines using reducing agents such as lithium aluminum hydride.
Substitution: The chlorinated phenyl rings can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles like hydroxyl or amino groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products
The major products formed from these reactions include various substituted phenyl derivatives, amines, and oxides, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Diazene, (1-chloro-1-methyl-2-phenylethyl)(2,4,6-trichlorophenyl)-, has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which Diazene, (1-chloro-1-methyl-2-phenylethyl)(2,4,6-trichlorophenyl)-, exerts its effects involves interactions with molecular targets such as enzymes and receptors. The diazene group can participate in redox reactions, altering the oxidative state of biological molecules. The chlorinated phenyl rings may interact with hydrophobic pockets in proteins, affecting their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diazene, (1-chloro-1-methyl-2-phenylethyl)(2,4-dichlorophenyl)-
- Diazene, (1-chloro-1-methyl-2-phenylethyl)(2,6-dichlorophenyl)-
Uniqueness
Diazene, (1-chloro-1-methyl-2-phenylethyl)(2,4,6-trichlorophenyl)-, is unique due to the specific arrangement of chlorine atoms on the phenyl rings, which can influence its reactivity and interactions with other molecules. This compound’s distinct structure allows for unique applications and properties compared to its analogs.
This detailed overview provides a comprehensive understanding of Diazene, (1-chloro-1-methyl-2-phenylethyl)(2,4,6-trichlorophenyl)-, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propriétés
Numéro CAS |
156636-82-7 |
|---|---|
Formule moléculaire |
C15H12Cl4N2 |
Poids moléculaire |
362.1 g/mol |
Nom IUPAC |
(2-chloro-1-phenylpropan-2-yl)-(2,4,6-trichlorophenyl)diazene |
InChI |
InChI=1S/C15H12Cl4N2/c1-15(19,9-10-5-3-2-4-6-10)21-20-14-12(17)7-11(16)8-13(14)18/h2-8H,9H2,1H3 |
Clé InChI |
IAQYVEVZMDUYAF-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1=CC=CC=C1)(N=NC2=C(C=C(C=C2Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


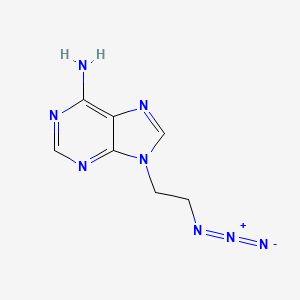
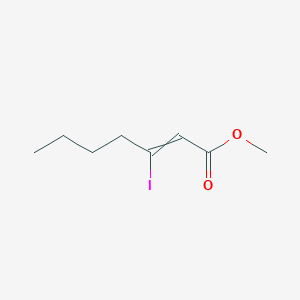
![{[Bis(4-methylphenyl)phosphoryl]methyl}(oxo)diphenyl-lambda~5~-phosphane](/img/structure/B14272487.png)
![3-Hydroxy-2,3-diphenyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one](/img/structure/B14272488.png)
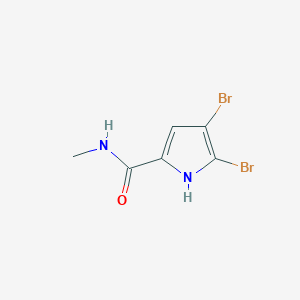

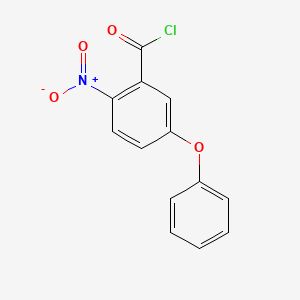
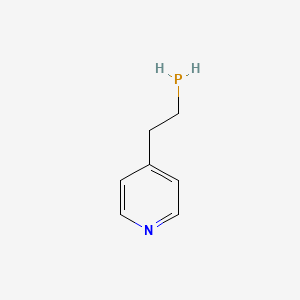
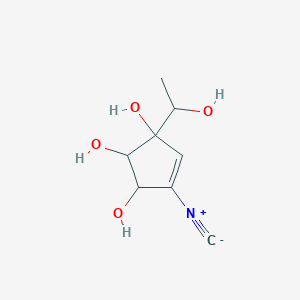
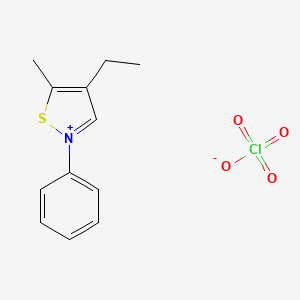

![1,1'-Sulfanediylbis[2-bromo-4,5-bis(methylsulfanyl)benzene]](/img/structure/B14272526.png)

![2-[(2-Bromophenyl)methyl]-3-methylcyclohex-2-en-1-one](/img/structure/B14272550.png)
